molecular formula C10H13NO2Si B14666279 2(3H)-benzoxazolone, 3-(trimethylsilyl)- CAS No. 43112-42-1

2(3H)-benzoxazolone, 3-(trimethylsilyl)-

Cat. No.: B14666279
CAS No.: 43112-42-1
M. Wt: 207.30 g/mol
InChI Key: GEAIAYGCKRZWRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2(3H)-benzoxazolone, 3-(trimethylsilyl)- is a compound that features a benzoxazolone core structure with a trimethylsilyl group attached. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-benzoxazolone, 3-(trimethylsilyl)- typically involves the introduction of the trimethylsilyl group to the benzoxazolone core. One common method is the reaction of benzoxazolone with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds through an S_N2-like mechanism, where the alcohol group of benzoxazolone attacks the silicon atom of trimethylsilyl chloride, resulting in the formation of the trimethylsilyl ether .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as distillation and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2(3H)-benzoxazolone, 3-(trimethylsilyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Tris(trimethylsilyl)silane under mild conditions.

    Substitution: Trimethylsilyl chloride and a base such as triethylamine.

Major Products Formed

    Oxidation: Hydroperoxides.

    Reduction: Reduced benzoxazolone derivatives.

    Substitution: Various substituted benzoxazolone derivatives depending on the reagents used.

Scientific Research Applications

2(3H)-benzoxazolone, 3-(trimethylsilyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2(3H)-benzoxazolone, 3-(trimethylsilyl)- involves its ability to act as a protecting group for hydroxyl groups. The trimethylsilyl group can be introduced to hydroxyl groups, rendering them inert and preventing unwanted reactions during synthesis. This protection is temporary and can be removed under specific conditions, allowing the original hydroxyl group to be restored .

Comparison with Similar Compounds

Properties

CAS No.

43112-42-1

Molecular Formula

C10H13NO2Si

Molecular Weight

207.30 g/mol

IUPAC Name

3-trimethylsilyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C10H13NO2Si/c1-14(2,3)11-8-6-4-5-7-9(8)13-10(11)12/h4-7H,1-3H3

InChI Key

GEAIAYGCKRZWRD-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)N1C2=CC=CC=C2OC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.